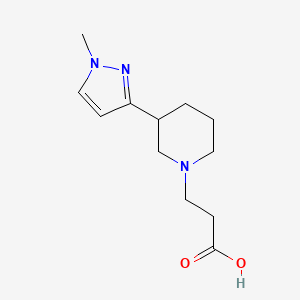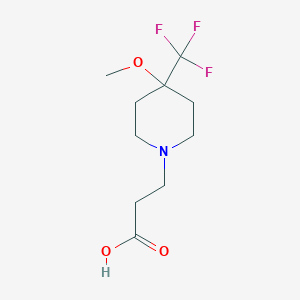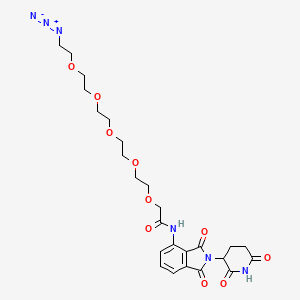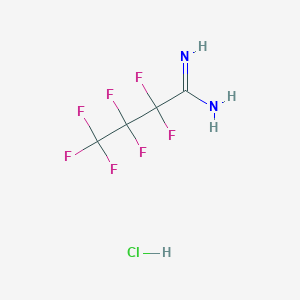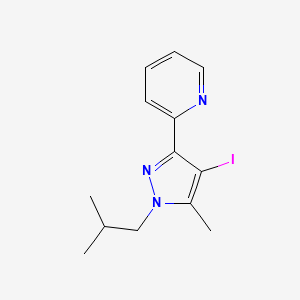
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone is a polymethoxyflavone compound found in various natural sources, including dikamali gum. This compound has garnered significant attention due to its diverse biological activities, including antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone typically involves the methoxylation of flavonoid precursors. The process includes the use of methoxy reagents under controlled conditions to achieve the desired polymethoxyflavone structure .
Industrial Production Methods: Industrial production methods for this compound often involve the extraction from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone forms.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which exhibit distinct biological activities .
Scientific Research Applications
6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polymethoxyflavones.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone involves several molecular targets and pathways:
Oxidative Stress Resistance: The compound enhances the expression of oxidative stress-resistance genes, thereby protecting cells from damage.
Autophagy Pathway: It induces autophagy through the upregulation of autophagy-related genes such as bec-1 and lgg-1.
Dietary Restriction-Like Effects: The compound mimics dietary restriction effects, leading to extended lifespan and improved healthspan in model organisms.
Comparison with Similar Compounds
- 5-Hydroxy-6,7,8,3’,4’-pentamethoxyflavone
- 5-Hydroxy-3’,4’,5’,6,7-pentamethoxyflavone
- 5-Hydroxy-7,8,2’,3’,4’-pentamethoxyflavone
Uniqueness: 6-Hydroxy-5,7,3’,4’,5’-pentamethoxyflavone stands out due to its specific methoxylation pattern, which imparts unique biological activities. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C20H20O8 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O8/c1-23-14-9-13-17(20(27-5)18(14)22)11(21)8-12(28-13)10-6-15(24-2)19(26-4)16(7-10)25-3/h6-9,22H,1-5H3 |
InChI Key |
LVIWBUXZDQVCBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13426108.png)
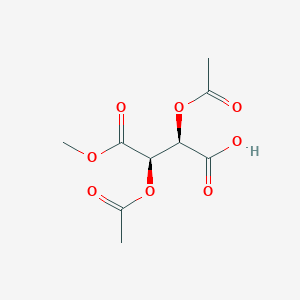
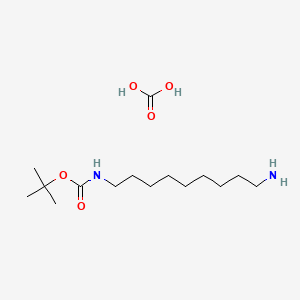
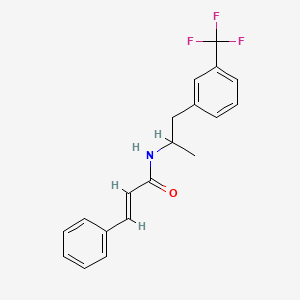
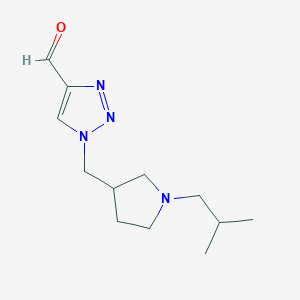
![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)

